mechanism of dimethyl(methylthio)sulfonium tetrafluoroborate in glycosylation
mechanism of dimethyl(methylthio)sulfonium tetrafluoroborate in glycosylation
Topic: Mechanism of Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) in Glycosylation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) represents a specialized class of "thiophilic" promoters used in carbohydrate chemistry. Unlike oxidative promoters (e.g., NIS/TfOH) that generate radical intermediates or succinimide byproducts, DMTSF operates via a direct S-alkylation mechanism. This guide provides a rigorous analysis of the DMTSF activation cycle, distinguishing the critical role of the non-nucleophilic tetrafluoroborate counterion (
The Reagent: Chemical Architecture & Rationale
Structure & Properties: DMTSF is a sulfonium salt featuring a central sulfur atom bonded to three substituents: two methyl groups and one methylthio group.
-
Formula:
-
Role: It serves as a source of the electrophilic methylthionium ion (
) equivalent, which targets the sulfur atom of thioglycoside donors. -
Stability: While a stable solid at low temperatures, it is highly hygroscopic and sensitive to moisture. It must be handled under strictly anhydrous conditions (Ar/N2 atmosphere).
Why DMTSF? Thioglycosides are favored in oligosaccharide synthesis due to their stability under diverse protecting group manipulations. However, they require potent activation to become glycosyl donors. DMTSF offers a specific advantage over other promoters like DMTST (Dimethyl(methylthio)sulfonium triflate):
-
Counterion Effect: The
anion is significantly less nucleophilic than the triflate ( ) anion. This prevents the formation of covalent glycosyl triflate intermediates, thereby altering the mechanistic pathway and the resulting stereochemical outcome (favoring -like pathways or solvent-separated ion pairs).
Mechanistic Deep Dive: The Activation Cycle
The activation of a thioglycoside by DMTSF follows a cascade of nucleophilic displacement and ion-pair collapse.
Phase 1: S-S Bond Formation (Activation)
The reaction initiates with the nucleophilic attack of the thioglycoside sulfur atom onto the electrophilic sulfur of the DMTSF reagent. This is an equilibrium process that generates a bis-sulfonium intermediate.
Phase 2: Expulsion of the Leaving Group
The resulting intermediate is unstable. The driving force of the reaction is the collapse of this intermediate to expel dimethyl disulfide (MeSSMe) , a stable, non-interfering byproduct.
Phase 3: The Reactive Intermediate
Upon expulsion of the disulfide, the glycosyl donor forms an oxocarbenium ion.
-
Critical Distinction: In the presence of
, the intermediate exists largely as a Solvent-Separated Ion Pair (SSIP) or a loose Contact Ion Pair (CIP) . Unlike triflate promoters, does not readily trap the oxocarbenium ion to form a covalent -glycosyl species, making the reaction more sensitive to solvent effects (e.g., nitrile participation) and neighboring group participation.
Phase 4: Glycosyl Transfer
The acceptor alcohol attacks the oxocarbenium species. The stereoselectivity is dictated by:
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Neighboring Group Participation (NGP): If a C2-ester is present, a 1,2-trans outcome is strictly enforced.
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Solvent Effect: In etheral solvents, the
-product is favored (anomeric effect). In nitriles (acetonitrile), the -product is favored via an -nitrilium intermediate.
Visualization: The DMTSF Activation Pathway
Figure 1: The stepwise activation of thioglycosides by DMTSF, highlighting the generation of the oxocarbenium/tetrafluoroborate ion pair.
Comparative Analysis: DMTSF vs. Other Promoters
The choice of DMTSF is often strategic, balancing reactivity against the influence of the counterion.
| Feature | DMTSF ( | DMTST ( | NIS / TfOH |
| Activation Mode | Direct S-methylation (Thiophilic) | Direct S-methylation (Thiophilic) | Electrophilic Iodination |
| Counterion | Tetrafluoroborate (Non-nucleophilic) | Triflate (Weakly nucleophilic) | Triflate (generated in situ) |
| Intermediate | Oxocarbenium / SSIP | Covalent | Covalent |
| Stereocontrol | Solvent/NGP dependent | Similar to DMTST | |
| Byproducts | Dimethyl Disulfide (Volatile/Liquid) | Dimethyl Disulfide | Succinimide (Solid, can complicate workup) |
Experimental Protocol: Self-Validating Workflow
Safety Note: DMTSF is corrosive and releases toxic fumes. Work in a fume hood.
Reagents:
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Donor: Thioglycoside (1.0 equiv).
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Acceptor: Alcohol (1.0 - 1.5 equiv).
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Promoter: DMTSF (1.2 - 1.5 equiv).
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Solvent: DCM (anhydrous) or Acetonitrile (for
-selectivity). -
Additives: 4Å Molecular Sieves (Acid washed, activated).
Step-by-Step Methodology:
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Pre-Drying (Crucial):
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Co-evaporate the donor and acceptor with toluene (3x) to remove trace water.
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Place reagents in a flame-dried flask under Argon.
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Add activated 4Å molecular sieves.
-
-
Solvation:
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Dissolve donor and acceptor in anhydrous DCM (0.1 M concentration).
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Stir at room temperature for 30 mins to ensure the sieves scavenge residual moisture.
-
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Activation:
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Cool the reaction mixture to -40°C (Dry ice/Acetonitrile bath).
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Add DMTSF (solid) quickly in one portion, or as a pre-dissolved solution in dry nitromethane/DCM if precision is required.
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Observation Check: The reaction typically turns light yellow.
-
-
Reaction Monitoring:
-
Allow to warm slowly to 0°C over 1-2 hours.
-
Monitor via TLC. The thioglycoside donor spot should disappear.
-
-
Quenching:
-
Add Triethylamine (
) (excess) to neutralize any generated acid. -
Dilute with DCM and wash with saturated
and water.
-
Visualization: Experimental Workflow
Figure 2: Standard operating procedure for DMTSF-promoted glycosylation.
References
- Ravenscroft, P., et al. (1981). Activation of thioglycosides with dimethyl(methylthio)sulfonium salts. Journal of the Chemical Society, Perkin Transactions 1. (Seminal work introducing the reagent).
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Fügedi, P., Garegg, P. J., Lönn, H., & Norberg, T. (1987). Thioglycosides as glycosylating agents in oligosaccharide synthesis. Glycoconjugate Journal, 4(2), 97–108. Link
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Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. Link (Detailed discussion on counterion effects including triflate vs. tetrafluoroborate).
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Codee, J. D., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34, 769-782. Link
